molecular formula C18H14O3 B081238 Phenol, 3-(3-phenoxyphenoxy)- CAS No. 14200-84-1

Phenol, 3-(3-phenoxyphenoxy)-

Cat. No. B081238
CAS RN: 14200-84-1
M. Wt: 278.3 g/mol
InChI Key: VTEWWGHLESEIEO-UHFFFAOYSA-N
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Description

Phenol, 3-(3-phenoxyphenoxy)-, commonly known as bisphenol-A (BPA), is an organic compound that is widely used in the production of plastic products, such as water bottles, food containers, and baby bottles. Despite its widespread use, there is growing concern about the potential health effects of BPA exposure.

Mechanism Of Action

Phenol, 3-(3-phenoxyphenoxy)- acts as an endocrine disruptor by binding to estrogen receptors in the body, thereby altering the normal hormonal balance. It can also interfere with other hormone systems, such as thyroid hormone and androgen signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- can also affect gene expression, leading to changes in cellular function and development.

Biochemical And Physiological Effects

Phenol, 3-(3-phenoxyphenoxy)- exposure has been shown to have a variety of biochemical and physiological effects on the body. These include changes in hormone levels, alterations in gene expression, and disruption of cellular signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- exposure has also been linked to oxidative stress, inflammation, and DNA damage.

Advantages And Limitations For Lab Experiments

Phenol, 3-(3-phenoxyphenoxy)- is commonly used in laboratory experiments as a positive control for endocrine-disrupting chemicals. Its well-established endocrine-disrupting properties make it a useful tool for studying the effects of other chemicals on the endocrine system. However, the use of Phenol, 3-(3-phenoxyphenoxy)- in lab experiments is limited by its potential toxicity and the need for caution in handling and disposal.

Future Directions

Future research on Phenol, 3-(3-phenoxyphenoxy)- should focus on identifying safer alternatives to the compound, as well as developing effective methods for reducing exposure to Phenol, 3-(3-phenoxyphenoxy)-. In addition, further studies are needed to understand the long-term health effects of Phenol, 3-(3-phenoxyphenoxy)- exposure, particularly in vulnerable populations such as infants and pregnant women. Finally, research should also focus on identifying other potential endocrine-disrupting chemicals and developing strategies for reducing exposure to these compounds.

Synthesis Methods

Phenol, 3-(3-phenoxyphenoxy)- is synthesized through the condensation reaction of acetone and phenol. The reaction is catalyzed by an acid, typically hydrochloric acid, and occurs at high temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Phenol, 3-(3-phenoxyphenoxy)- has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Studies have shown that Phenol, 3-(3-phenoxyphenoxy)- can mimic the effects of estrogen in the body, leading to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer. In addition, Phenol, 3-(3-phenoxyphenoxy)- exposure has been linked to metabolic disorders, cardiovascular disease, and neurological disorders.

properties

CAS RN

14200-84-1

Product Name

Phenol, 3-(3-phenoxyphenoxy)-

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3-(3-phenoxyphenoxy)phenol

InChI

InChI=1S/C18H14O3/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13,19H

InChI Key

VTEWWGHLESEIEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O

Other CAS RN

14200-84-1

synonyms

3-(3-Phenoxyphenoxy)phenol

Origin of Product

United States

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